4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
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Overview
Description
4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the pyrimidine ring.
Amination: Introduction of an amino group at the 4th position.
Substitution: Attachment of the 3,4-difluorophenyl group to the 1st position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-1-phenylpyrimidin-2(1H)-one: Lacks the difluorophenyl group.
4-Amino-5-chloro-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one: Has a chlorine atom instead of bromine.
4-Amino-5-bromo-1-(2,3-difluorophenyl)pyrimidin-2(1H)-one: Has the difluorophenyl group in a different position.
Uniqueness
The presence of both bromine and the 3,4-difluorophenyl group in 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.
Properties
Molecular Formula |
C10H6BrF2N3O |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H6BrF2N3O/c11-6-4-16(10(17)15-9(6)14)5-1-2-7(12)8(13)3-5/h1-4H,(H2,14,15,17) |
InChI Key |
PCDOJXXWNNANRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C(=NC2=O)N)Br)F)F |
Origin of Product |
United States |
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